What is the mechanism of action of Ethylene dimethanesulfonate?
What is the mechanism of action of Ethylene dimethanesulfonate?
An In-depth Technical Guide to the Mechanism of Action of Ethylene (B1197577) Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene dimethanesulfonate (EDS) is a bifunctional alkylating agent with well-documented cytotoxic properties, particularly against testicular Leydig cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of EDS. It details the signaling pathways involved in EDS-induced cell death, summarizes quantitative data on its cytotoxic effects, and provides detailed experimental protocols for its study. Visual diagrams are included to illustrate key pathways and experimental workflows, offering a thorough resource for researchers in toxicology, reproductive biology, and oncology.
Core Mechanism of Action: Alkylation and Induction of Programmed Cell death
Ethylene dimethanesulfonate is classified as a mild, non-volatile methanesulfonic diester of ethylene glycol.[1][2][3][4][5] Its primary mechanism of action is the alkylation of cellular macromolecules, including DNA and proteins.[6][7] This alkylating activity disrupts cellular homeostasis and triggers programmed cell death, primarily through apoptosis, although at higher concentrations, it can induce necrosis.[3][8] The cellular response to EDS is highly dependent on the cell type, species, and the concentration of the compound.[6][8]
DNA Alkylation
As a bifunctional alkylating agent, EDS can form adducts with DNA, leading to DNA damage.[7] This damage can interfere with DNA replication and transcription, ultimately triggering cell death pathways. The process of DNA alkylation by agents like EDS involves the transfer of an alkyl group to nucleophilic sites on the DNA bases, with O6-alkylation of guanine (B1146940) being a particularly mutagenic lesion.[9][10]
Induction of Apoptosis
At lower concentrations (e.g., 1-2 mM in rat Leydig cells), EDS is a potent inducer of apoptosis.[3][8] The apoptotic cascade initiated by EDS appears to be independent of the Bcl-2 family of proteins (Bcl-2, Bcl-xl, and Bax).[1] Instead, evidence points towards the involvement of the Fas/FasL signaling pathway. Following EDS administration, there is an upregulation of both Fas receptor (Fas) and Fas ligand (FasL) in Leydig cells.[1] The engagement of FasL with its receptor triggers a downstream signaling cascade that culminates in the activation of executioner caspases, most notably caspase-3.[2][4] Activated caspase-3 is responsible for the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[2][4]
Dose-Dependent Switch to Necrosis
At higher concentrations (e.g., 20 mM), the mode of cell death induced by EDS can switch from apoptosis to necrosis.[3][8] This is characterized by a loss of the typical apoptotic features like DNA laddering and instead involves cellular swelling and lysis.[3][8]
Quantitative Data on Cytotoxicity
The cytotoxic effects of Ethylene dimethanesulfonate are cell-type and species-specific. The following tables summarize key quantitative data from various studies.
| Cell Type | Species | Effect | EDS Concentration | Reference |
| Rat Testicular Leydig Cells | Rat | Apoptosis | 1-2 mM | [3][8] |
| H540 Tumor Leydig Cells | Rat | Apoptosis | 1-2 mM | [3][8] |
| MA-10 Leydig Cells | Mouse | Apoptosis | 20 mM | [3][8] |
| Chinese Hamster Ovary (CHO) | Hamster | Apoptosis | 20 mM | [3][8] |
| COS-1 Monkey Kidney Cells | Monkey | Resistant to Apoptosis | - | [3][8] |
| R2C Leydig Cells | Rat | Cell death | 5 mM | [11] |
| MA-10 Leydig Cells | Mouse | Cell death | 5 mM | [11] |
| Parameter | Cell Type | Condition | Value | Reference |
| EC50 | Adult Rat Leydig Cells | Testosterone Production (in vitro) | 60 µg/mL | [12] |
| EC50 | Adult Rat Leydig Cells | [35S]methionine Incorporation (in vitro) | 95 µg/mL | [12] |
| EC50 | Immature Rat Leydig Cells | [35S]methionine Incorporation (in vitro) | 420 µg/mL | [12] |
| EC50 | Adult Rat Leydig Cells (BSO treated) | Testosterone Production (in vitro) | > 1500 µg/mL | [12] |
| EC50 | Adult Rat Leydig Cells (BSO treated) | [35S]methionine Incorporation (in vitro) | 1560 µg/mL | [12] |
| ED50 | Rat Leydig Cells | hCG-stimulated Testosterone Production (in vivo) | 60 mg/kg | [8] |
Signaling Pathways and Molecular Interactions
The Role of Glutathione (B108866)
Intracellular glutathione (GSH) levels play a critical role in modulating the cytotoxicity of EDS. Depletion of GSH with buthionine sulfoximine (B86345) (BSO), a specific inhibitor of GSH synthesis, renders adult rat Leydig cells significantly less sensitive to EDS.[12] This suggests that the toxic effects of EDS may be mediated, at least in part, by its conjugation with GSH.[12] The resulting GSH conjugate or the subsequent depletion of the cellular GSH pool may be the ultimate trigger for cell death.
Impact on Gene Expression
EDS has been shown to affect the transcriptional activity of genes crucial for Leydig cell function. Specifically, it decreases the promoter activity of Steroidogenic Acute Regulatory Protein (Star) and Insulin-like 3 (Insl3) in both rat and mouse Leydig cell lines.[13][14] An EDS-responsive region has been identified in the Star gene promoter between -400 and -195 bp, suggesting that EDS may target transcription factors that bind to this region, such as MEF2.[13][14]
Experimental Protocols
In Vitro Cytotoxicity Assay
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Cell Culture: Plate Leydig cells (e.g., R2C or MA-10) in 24-well plates at a density of 50,000 cells per well and culture overnight.[11]
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EDS Treatment: Prepare stock solutions of EDS in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 mM, 2 mM, 5 mM).[11]
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Incubation: Replace the culture medium with the EDS-containing medium and incubate the cells for various time points (e.g., 4, 24, 48, 72 hours).[6][11][12]
-
Assessment of Cell Viability:
-
Morphological Assessment: Observe cell confluency and morphology under a light microscope.[11]
-
Cell Counting: Trypsinize the cells and count them using a hemocytometer or an automated cell counter.[11]
-
MTS Assay: Utilize a colorimetric assay like the MTS assay to quantify cell viability according to the manufacturer's protocol.
-
Analysis of Apoptosis
-
DNA Laddering Assay:
-
Lyse the cells and isolate genomic DNA.
-
Run the DNA on a 1.5-2% agarose (B213101) gel.
-
Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.[3]
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Annexin V Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic.
-
Luciferase Reporter Assay for Promoter Activity
-
Plasmid Constructs: Clone the promoter region of the gene of interest (e.g., Star or Insl3) into a luciferase reporter vector (e.g., pGL3).[13]
-
Transfection: Co-transfect the Leydig cells with the promoter-reporter construct and a control plasmid (e.g., a Renilla luciferase vector for normalization) using a suitable transfection reagent.[13]
-
EDS Treatment: After 24-48 hours, treat the transfected cells with EDS at the desired concentration.[13]
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[13]
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Visualizations
References
- 1. Leydig cell apoptosis after the administration of ethane dimethanesulfonate to the adult male rat is a Fas-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Specific dose-dependent effects of ethane 1,2-dimethanesulfonate in rat and mouse Leydig cells and non-steroidogenic cells on programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-3 activation is required for Leydig cell apoptosis induced by ethane dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opentrons.com [opentrons.com]
- 6. The effects of ethylene dimethane sulphonate (EDS) on rat Leydig cells: evidence to support a connective tissue origin of Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of bifunctional alkylating agents on DNA synthesis in sensitive and resistant Yoshida cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro/in vivo effects of ethane dimethanesulfonate on Leydig cells of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethylene dimethanesulfonate effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
